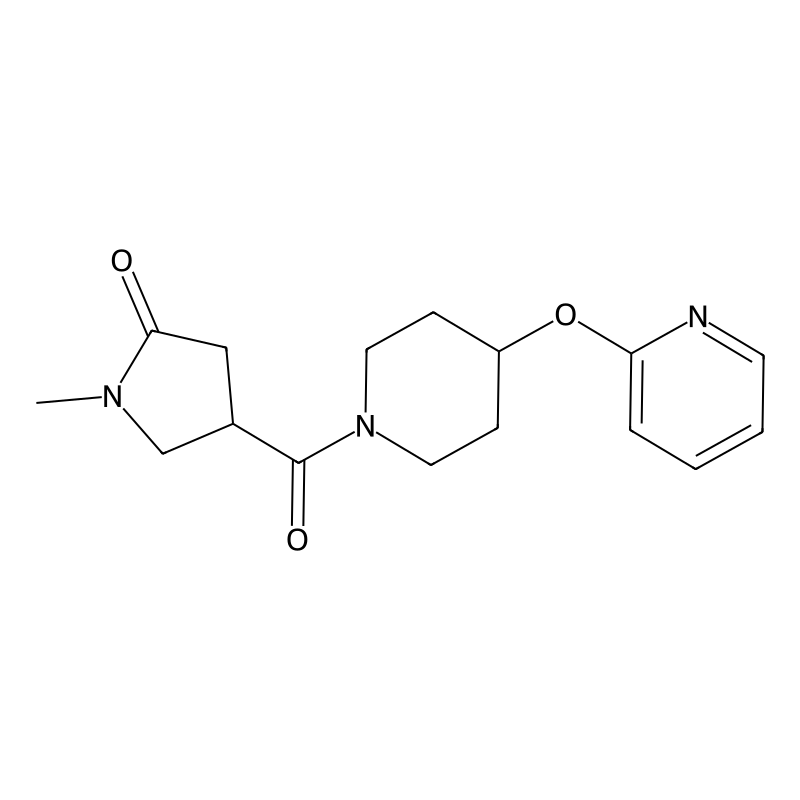

1-Methyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pyridin-2-yloxy

The presence of a pyridin-2-yl moiety might be of interest for researchers due to its prevalence in various bioactive molecules. Some pyridin-2-yl containing drugs target G protein-coupled receptors (GPCRs) which are involved in numerous physiological processes .

Piperidine

The piperidine ring is a common scaffold in many medicinally relevant molecules. It can participate in hydrogen bonding and can provide conformational rigidity, which are both important features for drug interaction .

Pyrrolidin-2-one

1-Methyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound characterized by its unique structure that includes a pyrrolidinone ring, a piperidine moiety, and a pyridine ring. Its molecular formula is and it has a molecular weight of approximately 288.35 g/mol. The compound features several functional groups, including an amide and an ether, which contribute to its chemical reactivity and biological activity.

- Nucleophilic Substitution: The piperidine nitrogen can undergo nucleophilic substitution reactions, particularly with electrophiles.

- Acylation: The carbonyl group can react with alcohols or amines to form esters or amides, respectively.

- Esterification: The hydroxyl group in the pyrrolidinone can react with acids to form esters.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The synthesis of 1-Methyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions:

- Formation of the Pyrrolidinone Ring: Starting from appropriate precursors, the pyrrolidinone can be synthesized through cyclization reactions.

- Piperidine Modification: The piperidine ring is introduced via alkylation or acylation methods, utilizing pyridine derivatives as starting materials.

- Final Coupling Reaction: The final product is obtained through coupling reactions between the modified piperidine and the pyrrolidinone, often requiring activation of the carboxylic acid moiety.

This compound has potential applications in medicinal chemistry due to its structural characteristics. It may be explored for use in:

- Pharmaceutical Development: As a lead compound for designing drugs targeting neurological conditions.

- Chemical Probes: For studying biological pathways involving neurotransmitter systems.

- Research

Interaction studies are crucial for understanding how 1-Methyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one interacts with biological targets. Preliminary studies could involve:

- Binding Affinity Tests: To assess how well the compound binds to specific receptors or enzymes.

- In vitro Assays: Evaluating its effect on cell lines to determine cytotoxicity or modulation of signaling pathways.

- In vivo Studies: To observe pharmacokinetics and pharmacodynamics in animal models.

These studies would help elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-Methyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Pyridin-2-yloxy)piperidine | Similar piperidine structure | Lacks the pyrrolidinone ring |

| Methyl 4-piperidinoacetate | Contains a piperidine ring | Different functional groups |

| 1-Methylpyrrolidin-2-one | Contains a pyrrolidinone ring | No aromatic substituents |